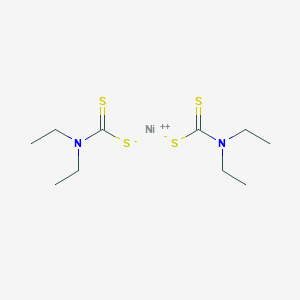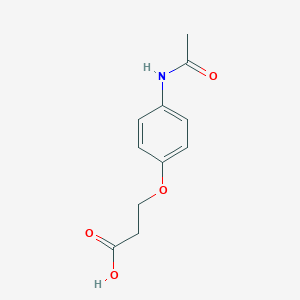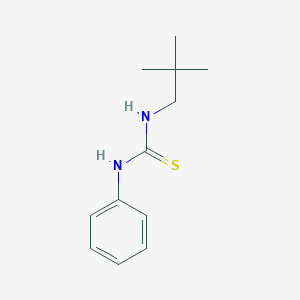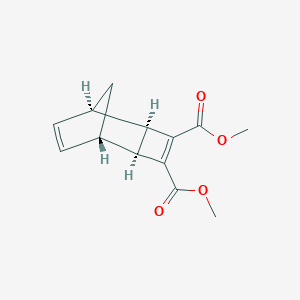
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate is a chemical compound with the molecular formula C21H42O4This compound is often used in various industrial applications due to its emulsifying properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with glycerol. The reaction is usually catalyzed by an acid or base and conducted under controlled temperature conditions to ensure the formation of the desired monoglyceride .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where stearic acid and glycerol are mixed in the presence of a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the formulation of topical creams and ointments.
Industry: Applied in the production of cosmetics, food additives, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate involves its ability to interact with lipid membranes and proteins. The compound can form micelles and emulsions, which enhance the solubility and bioavailability of hydrophobic substances. It also interacts with molecular targets such as enzymes and receptors, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monostearate: Another monoglyceride with similar emulsifying properties.
Glycerol monooleate: A monoglyceride derived from oleic acid with similar applications.
Glycerol monopalmitate: A monoglyceride derived from palmitic acid with similar uses
Uniqueness
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate is unique due to its specific molecular structure, which provides distinct emulsifying and solubilizing properties. Its ability to form stable emulsions makes it particularly valuable in various industrial and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
12694-22-3 |
|---|---|
Molekularformel |
C24H48O6 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 2-(2,3-dihydroxypropyl)octadecanoate |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-22(27)18-25)24(29)30-20-23(28)19-26/h21-23,25-28H,2-20H2,1H3 |
InChI-Schlüssel |
LRZBIPQJHILPJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)OCC(CO)O |
Key on ui other cas no. |
66168-54-5 79777-30-3 12694-22-3 |
Physikalische Beschreibung |
Light yellow to amber, oily to very viscous liquids; light tan to medium brown, plastic or soft solids; and light tan to brown, hard, waxy solids |
Löslichkeit |
The esters range from very hydrophilic to very lipophilic, but as a class tend to be dispersible in water and soluble in organic solvents and oils |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)








![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)


